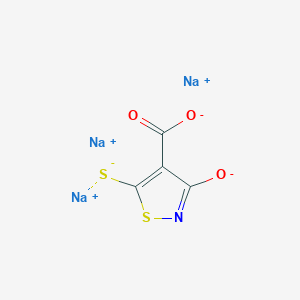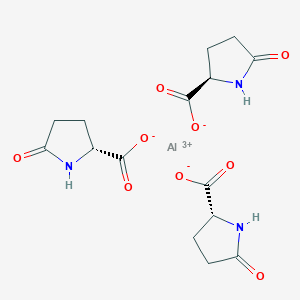
3-Hydroxy-5-mercapto-4-isothiazolecarboxylic acid trisodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-5-mercapto-4-isothiazolecarboxylic acid trisodium salt is a chemical compound with the molecular formula C12H6N3Na3O9S6. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is also referred to as the intermediate of cefotetan, a second-generation cephalosporin antibiotic .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-5-mercapto-4-isothiazolecarboxylic acid trisodium salt involves the following steps:
Reaction of 3-Hydroxy-5-mercapto-4-isothiazolecarboxylic acid with a base: This reaction produces the corresponding tricarboxylate salt.
Reaction of the tricarboxylate salt with an appropriate base: This step yields this compound.
Industrial Production Methods: The industrial production of this compound typically follows the same synthetic route as described above, with optimization for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the thiol group (-SH) is oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the oxidized forms back to the thiol group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing agents: Sodium borohydride (NaBH4), dithiothreitol (DTT).
Substitution reagents: Halogenating agents, nucleophiles.
Major Products:
Oxidation products: Disulfides, sulfonic acids.
Reduction products: Thiol group restoration.
Substitution products: Various substituted isothiazole derivatives.
Applications De Recherche Scientifique
3-Hydroxy-5-mercapto-4-isothiazolecarboxylic acid trisodium salt has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Serves as an intermediate in the synthesis of cefotetan, an antibiotic used to treat bacterial infections.
Industry: Employed as a corrosion inhibitor for metals, particularly in aqueous environments
Mécanisme D'action
The mechanism of action of 3-Hydroxy-5-mercapto-4-isothiazolecarboxylic acid trisodium salt involves its interaction with molecular targets and pathways:
Molecular Targets: The thiol group (-SH) can interact with metal ions, proteins, and other biomolecules.
Pathways Involved: The compound can inhibit the activity of enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.
Comparaison Avec Des Composés Similaires
- 3-Hydroxy-4-carboxy-5-mercaptoisothiazole trisodium salt
- 2,3-Dihydro-5-mercapto-3-oxo-4-isothiazolecarboxylic acid trisodium salt
Comparison:
- Uniqueness: 3-Hydroxy-5-mercapto-4-isothiazolecarboxylic acid trisodium salt is unique due to its specific structure and functional groups, which confer distinct chemical reactivity and biological activity.
- Similarities: Similar compounds share the isothiazole ring and thiol group, but differ in the position and nature of other substituents, affecting their chemical and biological properties .
Propriétés
Formule moléculaire |
C4NNa3O3S2 |
|---|---|
Poids moléculaire |
243.2 g/mol |
Nom IUPAC |
trisodium;3-oxido-5-sulfido-1,2-thiazole-4-carboxylate |
InChI |
InChI=1S/C4H3NO3S2.3Na/c6-2-1(3(7)8)4(9)10-5-2;;;/h9H,(H,5,6)(H,7,8);;;/q;3*+1/p-3 |
Clé InChI |
OUZADVMVJWLIDI-UHFFFAOYSA-K |
SMILES canonique |
C1(=C(SN=C1[O-])[S-])C(=O)[O-].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Butyl-5,7-dihydrobenzo[d][2]benzazepine](/img/structure/B13769821.png)








![N-[(1E)-4,4-dicyanobuta-1,3-dienyl]-N-(3-methylphenyl)acetamide](/img/structure/B13769878.png)


